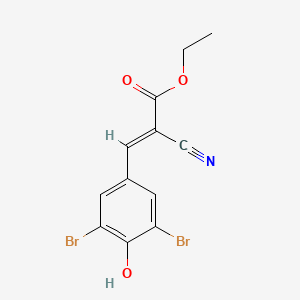

ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate, also known as ethyl 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-2-propenoate, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of cyanoacrylates, which are known for their ability to polymerize rapidly in the presence of moisture. Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate is a versatile molecule that can be synthesized using a variety of methods, and its properties make it useful in various applications.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Interactions

- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits N⋯π and O⋯π interactions and hydrogen bonding, forming a zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).

- Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate shows a rare C⋯π interaction of non-hydrogen bond type, an unusual finding in crystallography (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Characterization

- Synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involves reacting ethyl cyanoacetate's lithium salt with specific fluorides. The compound crystallizes in a specific space group, with detailed lattice constants provided. Spectrometric identifications include IR, UV, and NMR techniques (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

- The thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates leads to the formation of ethyl (2E,4E)-2,4-alkadienoates, demonstrating the compound's susceptibility to pyrolysis and its potential in chemical synthesis (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

Chemical Reactions and Mechanisms

- Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate reacts with a coenzyme NADH model, leading to various debrominated products. This highlights its role in complex chemical reactions and potential applications in biochemistry (Fang, Liu, Wang, & Ke, 2006).

- The hydrogenation of ethyl (2E)-2-oxo-4-arylbut-3-enoate results in ethyl (2E)-2-hydroxy-4-arylbutyrate. This process is sensitive to reaction temperature and yields products with high enantiomeric excess, indicating its potential in stereoselective synthesis (Meng, Zhu, & Zhang, 2008).

Novel Applications and Derivatives

- Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates are synthesized for the creation of (trifluoromethyl)quinoline-3-carbonitrile derivatives, showcasing its versatility in synthesizing complex organic compounds (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit the enzyme tyrosinase .

Mode of Action

Similar compounds have been found to inhibit tyrosinase activity, which suggests that this compound may interact with tyrosinase and inhibit its function .

Biochemical Pathways

Given the potential inhibition of tyrosinase, it could impact melanogenesis, a process regulated by tyrosinase .

Result of Action

Similar compounds have been found to attenuate melanin synthesis and cellular tyrosinase activity .

Action Environment

Similar compounds have been found in cigarette smoke, maillard reaction products, sugar degradation products, and natural extracts . This suggests that the compound might be stable under various conditions and could potentially be influenced by these environments.

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)11(16)10(14)5-7/h3-5,16H,2H2,1H3/b8-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZYRMZNTZRDB-FPYGCLRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C(=C1)Br)O)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Br)O)Br)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)

![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)